molecular formula C18H17FN2O4 B6500848 N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide CAS No. 955239-81-3

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide

Cat. No.: B6500848
CAS No.: 955239-81-3
M. Wt: 344.3 g/mol
InChI Key: GXYGAFSEXCCILZ-UHFFFAOYSA-N
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Description

N-{[3-(4-Fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide is a synthetic oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a methyl group bearing a 2-methoxybenzamide moiety. Oxazolidinones are a class of antimicrobial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit .

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c1-24-16-5-3-2-4-15(16)17(22)20-10-14-11-21(18(23)25-14)13-8-6-12(19)7-9-13/h2-9,14H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYGAFSEXCCILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxybenzamide moiety through an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The oxazolidinone scaffold is conserved across this class, but substituents at positions 3 and 5 dictate biological activity and resistance profiles. Key comparisons include:

Compound Name Position 3 Substituent Position 5 Substituent Key Structural Feature
Target Compound 4-Fluorophenyl 2-Methoxybenzamide Ortho-methoxy aromatic amide
Linezolid (LIN) 3-Fluoro-4-morpholinylphenyl Acetamide Morpholine ring at position 3
Sutezolid 3-Fluoro-4-thiomorpholinylphenyl Acetamide Thiomorpholine (sulfur-containing) ring
Radezolid (RAD) 3-Fluoro-4-triazolylmethylphenyl Acetamide Triazole-functionalized phenyl group
Compound 9 3-Fluoro-4-iodophenyl Acetamide Iodo substitution at position 4

Key Observations :

  • The target compound’s 4-fluorophenyl group at position 3 lacks the 3-fluoro and 4-heterocyclic substitutions seen in linezolid, sutezolid, and radezolid, which are critical for binding to ribosomal targets .
  • The 2-methoxybenzamide group at position 5 introduces a bulkier aromatic amide compared to the simpler acetamide in most derivatives. This may enhance π-π stacking interactions but reduce solubility .

Analysis :

  • The absence of a 4-heterocyclic group (e.g., morpholine in linezolid) in the target compound may reduce potency against resistant strains, as these groups enhance ribosomal binding .
  • The 2-methoxybenzamide group could improve tissue penetration due to increased lipophilicity but may also increase metabolic clearance .

Pharmacokinetic and Toxicity Considerations

  • Linezolid : High oral bioavailability (>90%), metabolized via morpholine ring oxidation .
  • Sutezolid : Improved solubility due to thiomorpholine, reducing hepatic toxicity .

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